molecular formula C20H20N4O6 B2636077 N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide CAS No. 874805-60-4

N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide

Cat. No.: B2636077
CAS No.: 874805-60-4
M. Wt: 412.402
InChI Key: QIWSHLCCLGJYEK-UHFFFAOYSA-N
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Description

N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-4-yl)methyl]ethanediamide is a complex organic compound that features a benzodioxole moiety, an oxazolidinone ring, and a pyridine ring

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials with specific properties.

Future Directions

Future research could focus on synthesizing this compound and studying its potential applications, such as in the field of medicine. For example, related compounds have shown anticancer activity , suggesting that this compound could also have potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-4-yl)methyl]ethanediamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and formaldehyde through a condensation reaction.

    Synthesis of the Oxazolidinone Ring: The oxazolidinone ring can be formed by reacting an amino alcohol with a carbonyl compound under acidic conditions.

    Coupling Reactions: The benzodioxole and oxazolidinone intermediates are coupled using a suitable linker, such as an alkyl halide, under basic conditions.

    Introduction of the Pyridine Ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzodioxole moiety can undergo oxidation reactions to form quinones.

    Reduction: The oxazolidinone ring can be reduced to form amino alcohols.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amino alcohols and related derivatives.

    Substitution: Various substituted pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxole Derivatives: Compounds containing the benzodioxole moiety, such as piperonal and safrole.

    Oxazolidinone Derivatives: Compounds like linezolid, which is used as an antibiotic.

    Pyridine Derivatives: Compounds such as pyridoxine (vitamin B6) and nicotinamide.

Uniqueness

N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-4-yl)methyl]ethanediamide is unique due to the combination of its three distinct moieties, which confer a unique set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O6/c25-18(22-10-13-3-5-21-6-4-13)19(26)23-11-17-24(7-8-28-17)20(27)14-1-2-15-16(9-14)30-12-29-15/h1-6,9,17H,7-8,10-12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWSHLCCLGJYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1C(=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C(=O)NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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